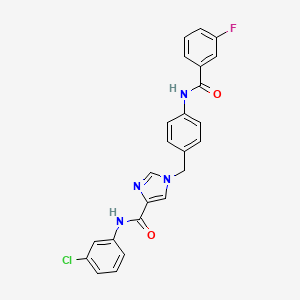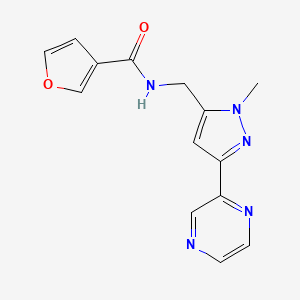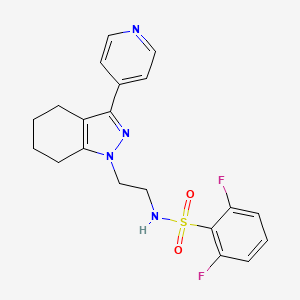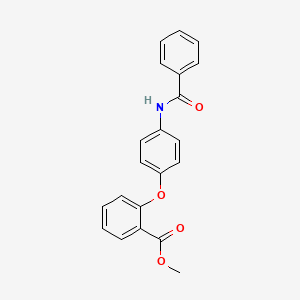
tert-butyl 4-(2,6-dichloropyridin-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
“tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 501907-61-5 . It has a molecular weight of 263.12 .
Synthesis Analysis
The synthesis of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” involves a mixture of 2,6-dichloropyridin-4-amine, (Boc)20, and DMAP in THF, which is heated to 60°C to 70°C for 23 hours .Molecular Structure Analysis
The molecular formula of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is C10H12Cl2N2O2 .. It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.64 .
Aplicaciones Científicas De Investigación
Synthesis in Anticancer Drug Development
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available materials. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway in cancer, which is vital for cell growth and survival. Despite the development of numerous antitumor drugs, there is a continuous need for effective drugs to overcome resistance issues in cancer therapeutics. This compound, and its derivatives, show promise in this area of research (Zhang, Ye, Xu, & Xu, 2018).
Structural Studies and Molecular Packing
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, reveal its molecular packing driven by strong O-H...O=C hydrogen bonds. These studies provide insight into the molecular structure and packing characteristics of such compounds, which are essential for understanding their interaction mechanisms and potential applications in various fields, including drug design (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Palladium-Catalyzed Coupling Reactions
The compound tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diverse chemical structures through palladium-catalyzed reactions, which are crucial in synthetic chemistry and drug development (Wustrow & Wise, 1991).
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, is an important intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The success in synthesizing such intermediates is pivotal for developing new drugs and exploring their potential in treating various diseases (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h4,8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPWKZRCSVCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)

![2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2648350.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)
![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)


![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)